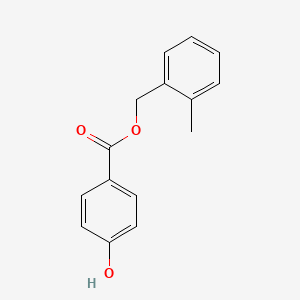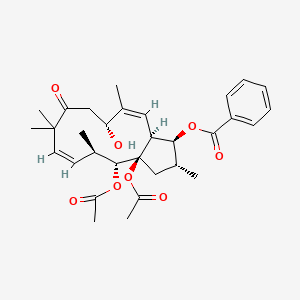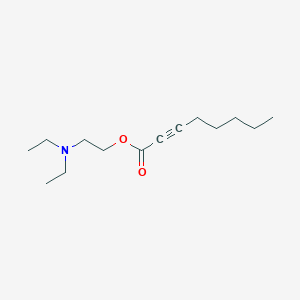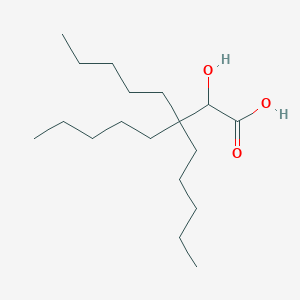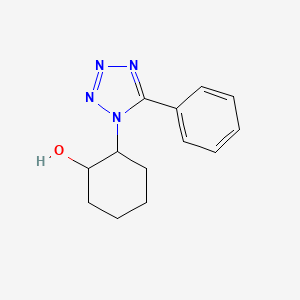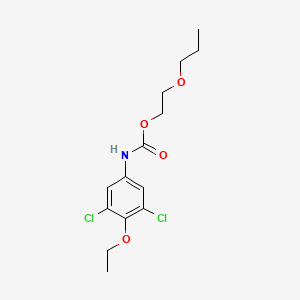
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate is a chemical compound known for its unique structure and properties. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group). This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-ethoxyphenol with 2-propoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. The final product is typically purified through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates or other functionalized compounds.
科学的研究の応用
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways. The compound’s effects on molecular targets such as acetylcholinesterase or other enzymes are of particular interest in pharmacological research.
類似化合物との比較
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A carbamate pesticide with similar enzyme-inhibiting properties.
Methomyl: A carbamate insecticide known for its high toxicity to insects.
Uniqueness
2-Propoxyethyl (3,5-dichloro-4-ethoxyphenyl)carbamate is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
84970-67-2 |
|---|---|
分子式 |
C14H19Cl2NO4 |
分子量 |
336.2 g/mol |
IUPAC名 |
2-propoxyethyl N-(3,5-dichloro-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19Cl2NO4/c1-3-5-19-6-7-21-14(18)17-10-8-11(15)13(20-4-2)12(16)9-10/h8-9H,3-7H2,1-2H3,(H,17,18) |
InChIキー |
UIPFWMMIKBWDFM-UHFFFAOYSA-N |
正規SMILES |
CCCOCCOC(=O)NC1=CC(=C(C(=C1)Cl)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)
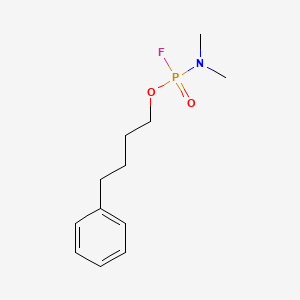
![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)
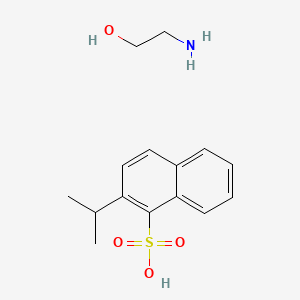
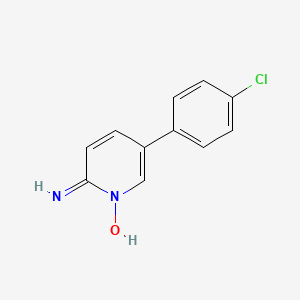
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
